Ochracenomicin C

Description

This compound has been reported in Amycolatopsis with data available.

from Amicolatopsis sp.; structure given in first source

Structure

3D Structure

Properties

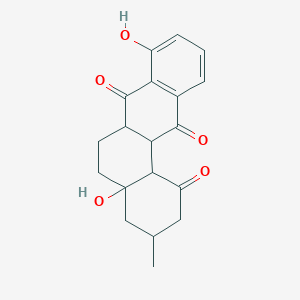

Molecular Formula |

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4a,8-dihydroxy-3-methyl-2,3,4,5,6,6a,12a,12b-octahydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H20O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,9,11,15-16,20,24H,5-8H2,1H3 |

InChI Key |

HSMRINIPWDKRFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C2C3C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O |

Synonyms |

ochracenomicin C |

Origin of Product |

United States |

Foundational & Exploratory

Ochracenomicin C: A Technical Overview of its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin C is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, Amicolatopsis sp.[1]. This document provides a comprehensive guide to the discovery, origin, and initial characterization of this compound. It includes a summary of its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation, based on the available scientific literature.

Discovery and Origin

This compound, along with its congeners Ochracenomicin A and B, was first isolated by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan[1]. The producing microorganism was identified as a strain of Amicolatopsis, a genus of Gram-positive, aerobic, non-acid-fast actinomycetes known for producing a variety of secondary metabolites with diverse biological activities. The discovery was the result of a screening program for new antibiotics from microbial sources.

Producing Organism: Amicolatopsis sp.

-

Taxonomy: Bacteria, Actinomycetales

-

Morphology: The genus Amicolatopsis is characterized by the formation of branching vegetative hyphae and aerial mycelium that can fragment into rod-shaped to coccoid elements.

-

Significance: Species within this genus are recognized producers of a wide range of bioactive compounds, including antibiotics and enzymes.

Physicochemical Properties

Detailed physicochemical data for this compound is limited in the publicly available literature. However, based on its classification as a benz[a]anthraquinone antibiotic, some general properties can be inferred. The initial characterization relied on several spectroscopic and spectrometric techniques[1].

Table 1: Physicochemical Characterization of this compound

| Property | Method | Observation/Data |

| Chemical Class | Spectroscopic Analysis | Benz[a]anthraquinone |

| Molecular Structure | Magnetic Resonance Spectroscopy, Mass Spectrometry | Determined as a novel structure |

| UV-Visible Absorption | Spectrophotometry | Data not publicly available |

| Solubility | Not specified | Data not publicly available |

| Melting Point | Not specified | Data not publicly available |

Biological Activity

This compound has demonstrated activity against Gram-positive bacteria and the fungus Candida albicans[1]. The minimum inhibitory concentrations (MICs) against a panel of microorganisms would typically be determined to quantify its potency, though this specific data is not available in the abstracts reviewed.

Table 2: Antimicrobial Spectrum of this compound

| Organism Type | Representative Organisms | Activity |

| Gram-Positive Bacteria | Staphylococcus aureus | Active[1] |

| Gram-Negative Bacteria | Not specified | Inactive or not reported[1] |

| Fungi | Candida albicans | Active[1] |

Experimental Protocols

While the definitive, step-by-step protocols are contained within the full scientific publication, the following outlines the general methodologies that would have been employed for the discovery and characterization of this compound.

Fermentation of Amicolatopsis sp.

A pure culture of the Amicolatopsis sp. strain would be cultivated in a suitable liquid nutrient medium under controlled conditions (temperature, pH, aeration) to encourage the production of secondary metabolites, including this compound.

Isolation and Purification

The isolation process for a compound like this compound from a fermentation broth typically involves a series of chromatographic techniques.

Workflow for Isolation and Purification of this compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound would have involved a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR to determine the carbon-hydrogen framework. 2D NMR techniques (like COSY, HMQC, and HMBC) would be used to establish the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system, characteristic of anthraquinone-type compounds.

Logical Relationship for Structure Elucidation

Caption: Spectroscopic methods for determining the structure of this compound.

Antimicrobial Susceptibility Testing

The biological activity of this compound would have been assessed using standard antimicrobial susceptibility tests, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Conclusion and Future Directions

The discovery of this compound from Amicolatopsis sp. introduced a new member to the benz[a]anthraquinone class of antibiotics. Its activity against Gram-positive bacteria and Candida albicans suggests potential for further investigation as an antimicrobial agent. Future research would necessitate the full elucidation of its mode of action, in vivo efficacy, and toxicological profile to determine its therapeutic potential. Furthermore, understanding its biosynthetic pathway could open avenues for synthetic and semi-synthetic modifications to improve its activity and pharmacokinetic properties.

References

An In-depth Technical Guide to the Secondary Metabolites of Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

The bacterial genus Amycolatopsis stands as a prolific source of diverse and structurally complex secondary metabolites, many of which possess significant therapeutic potential. Historically, this genus has been a cornerstone in the discovery of clinically vital antibiotics, including the glycopeptide vancomycin and the ansamycin rifamycin.[1][2] With the rise of antibiotic resistance, there is a renewed urgency to explore the biosynthetic capabilities of Amycolatopsis for novel drug leads.[1] This guide provides a comprehensive overview of the secondary metabolites produced by Amycolatopsis sp., detailing their chemical diversity, biological activities, the experimental protocols for their isolation and characterization, and the regulatory networks that govern their production.

Chemical Diversity of Secondary Metabolites

Secondary metabolites from Amycolatopsis are broadly categorized into several major chemical classes, each with a wide array of biological activities.[3] These include polyphenols, polyketides, macrolides, macrolactams, peptides (linear, cyclic, and thiazolyl), and glycopeptides.[3] The vast genomic potential of Amycolatopsis species, underscored by the presence of numerous biosynthetic gene clusters (BGCs), suggests that a wealth of undiscovered compounds awaits exploration.[4][5]

Data Presentation: Bioactive Secondary Metabolites from Amycolatopsis sp.

The following tables summarize the quantitative data for a selection of bioactive secondary metabolites isolated from various Amycolatopsis species, categorized by their chemical class and biological activity.

Table 1: Antimicrobial Activity of Amycolatopsis sp. Secondary Metabolites

| Compound | Producing Strain | Chemical Class | Target Organism | MIC (µg/mL) | Reference(s) |

| Vancomycin | A. orientalis | Glycopeptide | Staphylococcus aureus JC-1 | 0.78 | [6] |

| Vancomycin | A. orientalis | Glycopeptide | MRSA | 1.58 | [6] |

| Chloroorienticin A | A. orientalis PA-45052 | Glycopeptide | S. aureus JC-1 | 0.2 | [6] |

| Chloroorienticin B | A. orientalis PA-45052 | Glycopeptide | MRSA | 0.39 | [6] |

| MM 47761 | A. orientalis NCBI 12608 | Glycopeptide | Bacillus subtilis ATCC6633 | 0.5 | [6] |

| MM 49721 | A. orientalis NCBI 12608 | Glycopeptide | Streptococcus pyogenes CN10 | 1 | [6] |

| ECO-0501 | A. orientalis | Polyketide | S. aureus | 0.125-0.25 | [7] |

| Amythiamicin A/B | Amycolatopsis sp. MI481-42F4 | Thiazolyl Peptide | Gram-positive bacteria | Not specified | [8] |

| Amycolatomycin A | Amycolatopsis sp. 195334CR | Cyclic Hexapeptide | Bacillus subtilis DSM 10 | 33.4 | [9] |

Table 2: Anticancer Activity of Amycolatopsis sp. Secondary Metabolites

| Compound | Producing Strain | Chemical Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Amycolatopsin A | Amycolatopsis sp. MST-108494 | Macrolide | NCI-H460 (Lung) | 1.2 | [6] |

| Amycolatopsin B | Amycolatopsis sp. MST-108494 | Macrolide | SW620 (Colon) | 0.14 | [6] |

| Apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.02 | [6] |

| Apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | HeLa (Cervical) | 0.04 | [6] |

| 2'-O-succinyl-apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.09 | [6] |

| 3'-O-succinyl-apoptolidin A | Amycolatopsis sp. ICBB 8242 | Macrolide | H292 (Lung) | 0.08 | [6] |

| Valgamicin T | Amycolatopsis sp. ML1-hF4 | Cyclic Depsipeptide | U937 (Leukemia) | 6.6 | [6] |

| Valgamicin V | Amycolatopsis sp. ML1-hF4 | Cyclic Depsipeptide | A549 (Lung) | 9.8 | [6] |

| Amycolactam | Amycolatopsis sp. | Macrolactam | Gastric Cancer | 0.8 | [5] |

| Amycolactam | Amycolatopsis sp. | Macrolactam | Colon Cancer | 2.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of secondary metabolites from Amycolatopsis sp.

Isolation and Cultivation of Amycolatopsis sp. from Soil

Objective: To isolate pure cultures of Amycolatopsis from environmental soil samples.

Materials:

-

Soil samples

-

Sterile water

-

CaCO3

-

Starch Casein Agar (SCA) medium (Starch 10 g, Casein 0.3 g, KNO3 2 g, NaCl 2 g, K2HPO4 2 g, MgSO4·7H2O 0.05 g, CaCO3 0.02 g, FeSO4·7H2O 0.01 g, Agar 18 g, distilled water 1 L, pH 7.0-7.2)

-

Antifungal (e.g., Nystatin) and antibacterial (e.g., Nalidixic acid) agents

-

Incubator

Protocol:

-

Sample Pre-treatment: Air-dry the soil sample at room temperature for 24-48 hours. Sieve the soil to remove large debris. To enrich for actinomycetes, mix the soil with CaCO3 (10:1 w/w) and incubate at 28°C for 24 hours.[10]

-

Serial Dilution: Suspend 1 g of the pre-treated soil in 9 mL of sterile water to make a 10⁻¹ dilution. Vortex thoroughly. Perform a serial dilution up to 10⁻⁶.

-

Plating: Spread 100 µL of each dilution onto SCA plates supplemented with an antifungal agent (e.g., Nystatin at 50 µg/mL) and an antibacterial agent (e.g., Nalidixic acid at 20 µg/mL) to inhibit the growth of fungi and other bacteria.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation and Purification: Observe the plates for colonies with a characteristic chalky, leathery, and filamentous appearance, typical of actinomycetes. Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures. Repeat the streaking process until a pure isolate is obtained.[2]

-

Identification: Characterize the pure isolates based on morphological features (e.g., colony color, aerial and substrate mycelia) and perform 16S rRNA gene sequencing for species identification.[2]

Fermentation and Extraction of Secondary Metabolites

Objective: To cultivate the isolated Amycolatopsis strain in liquid medium to produce secondary metabolites and extract them for further analysis.

Materials:

-

Pure culture of Amycolatopsis sp.

-

Seed culture medium (e.g., Yeast Extract-Malt Extract [YEME] broth)

-

Production medium (various media can be used to induce the production of different metabolites, a technique known as OSMAC - One Strain Many Compounds)[11]

-

Shaking incubator

-

Centrifuge

-

Organic solvents (e.g., ethyl acetate, methanol, ethanol)

-

Rotary evaporator

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of the pure Amycolatopsis culture into a flask containing a suitable seed medium. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 2-3 days until good growth is observed.[7]

-

Production Culture: Inoculate the production medium with the seed culture (typically 2-5% v/v).[12] Incubate under the same conditions for 7-21 days. The fermentation time can be optimized for maximal production of the desired metabolites.

-

Extraction of Intracellular Metabolites: After fermentation, separate the mycelia from the culture broth by centrifugation. The mycelial cake can be extracted with solvents like methanol or ethanol to recover intracellular compounds.

-

Extraction of Extracellular Metabolites: The supernatant (culture broth) is typically extracted with an immiscible organic solvent such as ethyl acetate.[13] Perform the liquid-liquid extraction multiple times to ensure complete recovery of the metabolites.

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Secondary Metabolites

Objective: To isolate individual compounds from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

Protocol:

-

Initial Fractionation by Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto a silica gel column packed in a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing solvent polarity (e.g., from hexane to ethyl acetate to methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

HPLC Purification: Pool the fractions containing the compound of interest and concentrate them. Further purify the compound using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol. The elution of the compound is monitored by a UV detector at appropriate wavelengths. Collect the peak corresponding to the pure compound.[9]

Structure Elucidation

Objective: To determine the chemical structure of the purified compound.

Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to elucidate the structure:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.[14]

-

¹³C NMR: Provides information about the number and types of carbon atoms.[14]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.[9][14]

-

Bioactivity Assays

a) Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a purified compound against pathogenic microorganisms.

Protocol (Broth Microdilution Method):

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial suspension to each well. Include positive (broth with microorganism, no compound) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][15]

b) Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of a purified compound against cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the purified compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.[16][17]

c) Enzyme Inhibition Assay

Objective: To determine the ability of a purified compound to inhibit the activity of a specific enzyme.

Protocol (General):

-

Prepare a reaction buffer at the optimal pH for the enzyme.

-

In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, the enzyme, and the inhibitor (the purified compound) at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of the product or the disappearance of the substrate, often spectrophotometrically.

-

The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition and the IC50 value.[18][19]

Signaling Pathways and Regulation of Secondary Metabolism

The production of secondary metabolites in Amycolatopsis is a tightly regulated process, often triggered by environmental cues such as nutrient limitation or cellular stress. This regulation is mediated by complex signaling networks, including two-component systems and quorum sensing.

Two-Component Regulatory Systems

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental changes. They typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing a specific signal, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of target genes, including those in secondary metabolite biosynthetic gene clusters.[12][20] For example, the PhoR/PhoP two-component system, which responds to phosphate limitation, has been implicated in the regulation of antibiotic biosynthesis in Amycolatopsis.[21]

Caption: A generalized two-component regulatory system in Amycolatopsis.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. Bacteria produce and release signaling molecules called autoinducers. When the concentration of autoinducers reaches a certain threshold, they bind to specific receptors, leading to changes in gene expression, including the activation of antibiotic production.[22] In Amycolatopsis sp. AA4, a quorum sensing system has been identified, highlighting its potential role in regulating secondary metabolism.[22]

Caption: A model for quorum sensing-mediated regulation in Amycolatopsis.

Regulation of Rifamycin Biosynthesis

The biosynthesis of rifamycin in Amycolatopsis mediterranei is controlled by a complex regulatory cascade involving multiple transcription factors. The pathway-specific activator, RifZ, a LuxR family regulator, directly binds to the promoter regions of all operons within the rifamycin biosynthetic gene cluster, thereby activating their transcription.[23][24] The global nitrogen regulator, GlnR, also plays a crucial role by directly activating the transcription of rifZ and rifK (which is involved in the synthesis of the starter unit for rifamycin).[25]

Caption: The regulatory cascade controlling rifamycin biosynthesis in A. mediterranei.

Conclusion

The genus Amycolatopsis remains a fertile ground for the discovery of novel, bioactive secondary metabolites. A thorough understanding of their chemical diversity, biological activities, and the intricate regulatory networks governing their production is paramount for harnessing their full therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration of this remarkable genus for the development of new medicines to combat pressing global health challenges. The continued application of modern analytical techniques and genome mining approaches will undoubtedly unveil new and valuable natural products from Amycolatopsis.

References

- 1. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

- 8. uniprot.org [uniprot.org]

- 9. mdpi.com [mdpi.com]

- 10. journalwjarr.com [journalwjarr.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: Two-component system - Amycolatopsis sp. AA4 [kegg.jp]

- 13. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secondary Metabolites with Anti-Inflammatory Activities from One Actinobacteria Amycolatopsis taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Anticancer and antibacterial secondary metabolites from the endophytic fungus Penicillium sp. CAM64 against multi-drug resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of Antimicrobial Metabolites from the Egyptian Soil-Derived Amycolatopsis keratiniphila Revealed by Untargeted Metabolomics and Molecular Docking [mdpi.com]

- 21. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KEGG PATHWAY: Quorum sensing - Amycolatopsis sp. AA4 [kegg.jp]

- 23. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RifZ (AMED_0655) Is a Pathway-Specific Regulator for Rifamycin Biosynthesis in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Elucidation of Ochracenomicin C: A Structural Mystery Awaiting Full Disclosure

For researchers, scientists, and professionals in drug development, the complete structural elucidation of novel natural products is a critical step in the journey towards new therapeutic agents. Ochracenomicin C, a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp., represents a molecule of interest within this field. However, a comprehensive public-domain guide to its structural determination is hampered by the limited accessibility of the original research data.

The primary and seminal work on this compound was published in 1995 in The Journal of Antibiotics. This paper, titled "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp.", laid the foundational knowledge of this compound.[1] While this publication announced the discovery and classification of this compound as a new benz[a]anthraquinone antibiotic, the detailed spectroscopic data and experimental protocols essential for a full technical guide are contained within the full text of this article, which is not widely available in the public domain.

The Benz[a]anthraquinone Core: A Promising Scaffold

This compound belongs to the benz[a]anthraquinone class of compounds, a group of aromatic polyketides known for their diverse biological activities.[2][3] Molecules with this structural backbone have demonstrated a range of effects, including antibacterial and antifungal properties. The characterization of such compounds typically involves a suite of sophisticated analytical techniques.

The Path to Structure: A Methodological Overview

The elucidation of a novel natural product's structure, such as this compound, follows a well-established, multi-step workflow. This process is crucial for understanding its chemical properties and potential biological activity.

Caption: A generalized workflow for the isolation and structure elucidation of a novel natural product like this compound.

Spectroscopic Data: The Missing Pieces

A cornerstone of any structural elucidation guide is the detailed presentation of spectroscopic data. This would typically include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry data would provide the exact molecular weight and elemental composition of this compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): These techniques are paramount for determining the carbon-hydrogen framework of the molecule. A comprehensive table of chemical shifts (δ) and coupling constants (J) would be essential.

-

2D NMR Spectroscopy: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of atoms within the molecule.

Unfortunately, without access to the original publication, the specific quantitative data for this compound cannot be presented in the detailed tabular format required for a technical whitepaper.

Experimental Protocols: A Look at the "How-To"

A detailed guide would also provide the explicit experimental protocols used in the discovery of this compound. This would encompass:

-

Fermentation and Isolation: The specific culture conditions for Amicolatopsis sp., including media composition, temperature, and incubation time, would be detailed. Furthermore, the precise methods for extracting and purifying this compound from the fermentation broth, likely involving solvent extraction and multiple rounds of chromatography, would be outlined.

-

Spectroscopic Analysis Parameters: The make and model of the spectrometers used, along with the specific parameters for each experiment (e.g., solvent, temperature, acquisition parameters for NMR), are crucial for reproducibility and data comparison.

The logical flow for determining the final structure from the spectroscopic data is a puzzle-solving exercise, where each piece of data provides a clue to the final atomic arrangement.

Caption: The logical relationship between key spectroscopic techniques in the process of structure elucidation.

The Path Forward

While this guide provides a framework for understanding the process of elucidating the structure of this compound, the core quantitative data and detailed experimental protocols remain within the confines of the original scientific publication. For researchers and drug development professionals seeking to build upon this work, accessing the full text of "Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp." is an essential next step. The scientific community eagerly awaits the day this foundational data becomes more broadly accessible, which would undoubtedly catalyze further research into the therapeutic potential of this intriguing natural product.

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of an unprecedented benz[α]anthraquinone-type heterodimer from a rare actinomycete Amycolatopsis sp. HCa1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Proposed Ochracenomicin C Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin C, a member of the benz[a]anthraquinone class of antibiotics, is a secondary metabolite produced by the actinomycete Amicolatopsis sp. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated, its structural similarity to other known benz[a]anthraquinone antibiotics allows for the construction of a putative biosynthetic blueprint. This guide provides a comprehensive overview of this proposed pathway, drawing parallels with well-characterized biosynthetic machinery for related compounds. It details the hypothetical enzymatic steps, the genetic architecture of a potential biosynthetic gene cluster, and outlines the experimental protocols necessary to validate this model. The information is presented to aid researchers in the fields of natural product biosynthesis, synthetic biology, and antibiotic drug development in understanding and potentially engineering the production of this and similar bioactive molecules.

Introduction to this compound

Ochracenomicins A, B, and C were first isolated from Amicolatopsis sp. and identified as novel benz[a]anthraquinone antibiotics. These compounds exhibit antimicrobial activity, making their biosynthetic pathway a subject of interest for the discovery of new therapeutic agents and the development of engineered production platforms. The core chemical scaffold of this compound, a tetracyclic aromatic system, is characteristic of polyketides synthesized by type II polyketide synthases (PKS).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of benz[a]anthraquinones is generally accepted to proceed via a type II PKS pathway, involving a minimal PKS and subsequent tailoring enzymes. The proposed pathway for this compound is depicted below.

Caption: Proposed biosynthetic pathway for this compound.

Core Scaffold Formation

The biosynthesis is proposed to initiate with a type II minimal PKS, typically comprising a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as the chain length factor), and an acyl carrier protein (ACP). This enzymatic complex catalyzes the iterative condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units to generate a linear decaketide intermediate.

Cyclization and Aromatization

The highly reactive polyketide chain is then subjected to a series of cyclization and aromatization reactions, likely catalyzed by one or more aromatase/cyclase (ARO/CYC) enzymes. This leads to the formation of the characteristic tetracyclic benz[a]anthraquinone core structure.

Tailoring Modifications

Following the formation of the core scaffold, a series of post-PKS modifications are necessary to yield the final this compound structure. These tailoring steps are catalyzed by enzymes whose genes are typically clustered with the PKS genes. For this compound, these are proposed to include:

-

Oxygenases (OXY): Cytochrome P450 monooxygenases or other oxidoreductases introduce hydroxyl groups at specific positions on the aromatic rings.

-

Reductases (RED): These enzymes may be involved in the reduction of keto groups.

-

Methyltransferases (MT): S-adenosyl-L-methionine (SAM)-dependent methyltransferases add methyl groups.

Hypothetical Biosynthetic Gene Cluster

A putative biosynthetic gene cluster (BGC) for this compound in Amicolatopsis sp. would be expected to contain the genes encoding the enzymes described above. A hypothetical organization is presented in the table below.

| Gene (Putative) | Enzyme Function | Proposed Role in this compound Biosynthesis |

| ochA | Ketosynthase α (KSα) | Catalyzes the condensation of acyl chains. |

| ochB | Ketosynthase β (KSβ) | Determines the polyketide chain length. |

| ochC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| ochD | Aromatase/Cyclase (ARO/CYC) | Catalyzes the cyclization and aromatization of the polyketide chain. |

| ochE | Oxygenase | Site-specific hydroxylation of the benz[a]anthraquinone core. |

| ochF | Reductase | Reduction of a keto group on the core structure. |

| ochG | Methyltransferase | Addition of a methyl group to a hydroxyl function. |

| ochH | Regulatory Protein | Controls the expression of the biosynthetic genes. |

| ochI | Transport Protein | Exports this compound out of the cell. |

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would involve a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of the Biosynthetic Gene Cluster

Caption: Workflow for the elucidation of a natural product biosynthetic pathway.

4.1.1. Genome Sequencing and Bioinformatic Analysis The first step is to sequence the genome of the this compound-producing Amicolatopsis sp. strain. The genome would then be analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative type II PKS biosynthetic gene clusters.

4.1.2. Gene Inactivation and Metabolite Profiling To confirm the involvement of a candidate BGC, targeted gene inactivation (knockout) of key genes (e.g., the PKS genes) would be performed. The resulting mutant would be cultured, and its metabolite profile analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound production in the mutant would confirm the role of the BGC. Analysis of accumulated intermediates in mutants of tailoring enzymes can help to deduce the sequence of post-PKS modifications.

4.1.3. Heterologous Expression The entire putative BGC can be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain. Production of this compound in the heterologous host would provide definitive proof of the BGC's function.

In Vitro Enzymatic Assays

To determine the specific function of individual tailoring enzymes, the corresponding genes would be overexpressed (e.g., in E. coli) and the enzymes purified. In vitro assays would then be conducted by incubating the purified enzyme with a potential substrate (an isolated biosynthetic intermediate) and necessary cofactors. The reaction products would be analyzed by HPLC-MS and NMR to confirm the enzyme's catalytic activity.

Quantitative Data from a Model Benz[a]anthraquinone Biosynthesis

As no quantitative data for this compound biosynthesis is available, the following table presents hypothetical, yet plausible, data based on studies of similar polyketide antibiotic production systems.

| Parameter | Wild-Type Strain | PKS Knockout Mutant | Regulator Overexpression Strain |

| This compound Titer (mg/L) | 50 ± 5 | Not Detected | 250 ± 20 |

| Key Intermediate A Titer (µg/L) | 10 ± 2 | Not Detected | 30 ± 5 |

| PKS Gene Transcript Level (relative) | 1.0 | 0 | 5.2 ± 0.4 |

| Oxygenase Gene Transcript Level (relative) | 1.0 | 0.8 ± 0.1 | 4.8 ± 0.5 |

Conclusion

While the precise enzymatic steps and genetic basis for this compound biosynthesis remain to be experimentally validated, the proposed pathway, based on the well-understood paradigm of type II polyketide synthesis, provides a solid framework for future research. The experimental strategies outlined in this guide offer a clear path to elucidating the complete biosynthetic pathway of this intriguing antibiotic. Such knowledge will not only expand our understanding of natural product biosynthesis but also open avenues for the bioengineering of novel and improved therapeutic agents.

Biological Activity Screening of Ochracenomicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. As a member of the anthraquinone class of compounds, it holds potential for various biological activities, including antimicrobial and potentially antitumor effects[2][3]. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of this compound. Due to the limited public availability of the specific experimental data from the original 1995 study by Igarashi et al., this document presents generalized protocols and data table templates that can be adapted for the laboratory evaluation of this compound.

Quantitative Data Summary

A thorough search of publicly available scientific literature did not yield the specific quantitative data from the original characterization of this compound. The following tables are presented as templates for organizing and presenting experimental data upon the biological screening of this compound.

Table 1: Antimicrobial Activity of this compound (Template)

| Test Organism | Strain | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | [Insert Data] | [Insert Data] |

| Escherichia coli | ATCC 25922 | Broth Microdilution | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | [Insert Data] | [Insert Data] |

| Candida albicans | ATCC 90028 | Broth Microdilution | [Insert Data] | [Insert Data] |

| [Other Gram-Positive Bacteria] | [Specify Strain] | [Specify Assay] | [Insert Data] | [Insert Data] |

| [Other Gram-Negative Bacteria] | [Specify Strain] | [Specify Assay] | [Insert Data] | [Insert Data] |

Table 2: Cytotoxicity of this compound (Template)

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

| HeLa | Cervical Cancer | MTT Assay | [Insert Data] |

| A549 | Lung Cancer | MTT Assay | [Insert Data] |

| MCF-7 | Breast Cancer | MTT Assay | [Insert Data] |

| HEK293 | Normal Kidney | MTT Assay | [Insert Data] |

Experimental Protocols

The following are detailed protocols for key experiments in the biological activity screening of a novel compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

1. Materials and Reagents:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums, standardized to 0.5 McFarland turbidity

-

This compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

-

Negative control (broth only)

-

Resazurin solution (for viability indication, optional)

2. Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL) and can be narrowed in subsequent assays.

-

Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against mammalian cell lines.

1. Materials and Reagents:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader capable of measuring absorbance at 570 nm

2. Procedure:

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: A generalized workflow for the antimicrobial screening of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Ochracenomicin C: An In-depth Technical Guide on its Antimicrobial Spectrum

Disclaimer: Despite extensive searches, the full text of the primary research article detailing the quantitative antimicrobial activity of Ochracenomicin C, a 1995 paper by M. Igarashi and colleagues, could not be retrieved from publicly available sources. As a result, the specific Minimum Inhibitory Concentration (MIC) values and detailed experimental protocols for this compound are not available. This guide provides a qualitative summary based on the abstract of the original research and presents generalized experimental protocols and conceptual diagrams as per the user's request.

Executive Summary

This compound is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies indicate that it possesses a broad spectrum of antimicrobial activity, demonstrating effects against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. As a member of the anthraquinone class of compounds, its mechanism of action may involve the inhibition of nucleic acid and protein synthesis, disruption of the cell wall, or blockage of energy metabolism, similar to other quinone-based antibiotics. However, the specific signaling pathways affected by this compound have not been elucidated in the available literature. This document outlines the known antimicrobial spectrum and provides standardized methodologies for its evaluation.

Antimicrobial Spectrum of this compound

Based on the initial discovery and characterization, this compound has demonstrated inhibitory activity against a range of microorganisms. The known spectrum is summarized qualitatively below.

Table 2.1: Qualitative Antimicrobial Spectrum of this compound

| Microbial Group | Activity | Specific Organisms Mentioned |

| Gram-Positive Bacteria | Yes | Staphylococcus aureus[1] |

| Gram-Negative Bacteria | Yes | Not specified in abstract[1] |

| Fungi | Yes | Candida albicans[1] |

Quantitative Antimicrobial Susceptibility Data

The precise Minimum Inhibitory Concentrations (MICs) for this compound against various microbial strains are not available in the reviewed literature. The following table is a template illustrating how such data would be presented.

Table 3.1: Minimum Inhibitory Concentration (MIC) of this compound (Data Not Available)

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC XXXXX | Data Not Available |

| Escherichia coli | ATCC XXXXX | Data Not Available |

| Pseudomonas aeruginosa | ATCC XXXXX | Data Not Available |

| Candida albicans | ATCC XXXXX | Data Not Available |

Experimental Protocols

The following is a generalized, detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound using the broth microdilution method. This is a standard and widely accepted technique in microbiology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

4.1.1 Materials and Reagents

-

This compound (stock solution of known concentration)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial or fungal inoculums standardized to 0.5 McFarland

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional)

4.1.2 Procedure

-

Preparation of Antimicrobial Dilutions:

-

A serial two-fold dilution of this compound is prepared in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL.

-

A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

-

-

Inoculum Preparation:

-

The test microorganism is grown on a suitable agar medium.

-

Several colonies are suspended in a sterile diluent to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

This suspension is further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plates:

-

100 µL of the standardized inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

-

-

Incubation:

-

The plates are incubated at 35-37°C for 16-20 hours for most bacteria.

-

For fungi, incubation is typically at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Growth is assessed by visual inspection for turbidity or by using a microplate reader.

-

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway for a Quinone Antibiotic

The specific molecular targets of this compound are unknown. However, many quinone-based antibiotics interfere with essential cellular processes. The following diagram illustrates a hypothetical mechanism of action.

References

Initial Cytotoxicity Assessment of Ochracenomicin C: A Technical Guide

This technical guide provides a comprehensive framework for the initial evaluation of the cytotoxic potential of Ochracenomicin C, a novel benz[a]anthraquinone antibiotic.[1] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. This document details standard assays for determining cell viability and elucidating potential mechanisms of cell death, providing a foundational understanding of the compound's interaction with biological systems.

Overview of Cytotoxicity Assessment

Cytotoxicity evaluation is a critical first step in the characterization of any new compound intended for therapeutic use. It aims to quantify the degree to which an agent induces cell damage or death.[2] This initial assessment typically involves a tiered approach, beginning with general screening assays to measure cell viability and membrane integrity, followed by more specific assays to investigate the mode of cell death, such as apoptosis.

The following sections detail the experimental protocols for a primary cytotoxicity screen using MTT and LDH assays, followed by a secondary assay for apoptosis detection using Annexin V/PI staining.

Primary Cytotoxicity Screening

The initial screening phase is designed to determine the concentration-dependent effects of this compound on cell viability and membrane integrity. A standard workflow for this process is outlined below.

Caption: Experimental workflow for primary cytotoxicity screening.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3]

Experimental Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Remove the medium and add fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculation: Cell viability is calculated as: % Viability = (Absorbance_Sample / Absorbance_Control) x 100%

Cell Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Prepare additional control wells for determining maximum LDH release by adding a lysis buffer 45 minutes before measurement.[5]

-

Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cytotoxicity is calculated as: % Cytotoxicity = [(Sample_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] x 100%

Data Presentation: Primary Screening

The results from the primary screening should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 24 | 15.2 ± 1.8 |

| 48 | 8.5 ± 0.9 | ||

| A549 | MTT | 24 | 22.7 ± 2.5 |

| 48 | 12.1 ± 1.3 | ||

| HepG2 | MTT | 24 | 18.9 ± 2.1 |

| 48 | 9.8 ± 1.1 | ||

| Cell Line | Assay | Incubation Time (h) | % Cytotoxicity at 20 µM |

| HeLa | LDH | 24 | 55.4 ± 4.3 |

| A549 | LDH | 24 | 41.2 ± 3.7 |

| HepG2 | LDH | 24 | 48.6 ± 4.0 |

Table 1: Hypothetical cytotoxicity data for this compound after primary screening.

Mechanistic Cytotoxicity Assessment: Apoptosis

Compounds from the anthraquinone class often induce apoptosis, or programmed cell death.[6][7] Investigating this pathway is a crucial next step. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Experimental Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 5 µM, 10 µM, 20 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Data Presentation: Apoptosis Assay

The data from flow cytometry should be quantified to show the percentage of cells in each quadrant.

| Treatment Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |

| 5 | 70.3 ± 4.1 | 15.8 ± 1.9 | 13.9 ± 1.5 |

| 10 | 45.6 ± 3.8 | 30.2 ± 2.7 | 24.2 ± 2.1 |

| 20 | 20.1 ± 2.5 | 48.7 ± 3.9 | 31.2 ± 3.0 |

Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells treated with this compound for 24 hours.

Potential Signaling Pathways

Based on its structural class (benz[a]anthraquinone), this compound may induce apoptosis through pathways similar to other anthracycline antibiotics, such as the generation of reactive oxygen species (ROS) and activation of caspase cascades.[6][7] These pathways often involve the mitochondria and can be initiated by various cellular stresses.

Caption: A potential intrinsic apoptosis signaling pathway for this compound.

Further investigation into this proposed pathway could involve measuring ROS production, assessing mitochondrial membrane potential, and performing Western blot analysis for cleaved caspases (-9 and -3) and other apoptosis-related proteins like PARP.[6][8][9]

Conclusion and Future Directions

This guide provides a foundational, technically detailed framework for the initial cytotoxic assessment of this compound. The primary screening assays (MTT, LDH) establish a dose-dependent effect on cell viability, while secondary assays (Annexin V/PI) can confirm the induction of apoptosis. The presented data, while hypothetical, illustrate the expected outcomes of such an investigation.

Future work should focus on validating the proposed signaling pathways through targeted molecular assays and expanding the assessment to a broader panel of cancer and non-cancerous cell lines to determine the compound's selectivity and therapeutic potential.

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Artonin E on Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LoVo and HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Ochracenomicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, which are known for their diverse biological activities. It is produced by a strain of Amicolatopsis sp., a genus of Actinomycetes renowned for its production of a wide array of secondary metabolites.[1] These application notes provide a generalized protocol for the isolation and purification of this compound based on established methodologies for similar compounds from actinomycetes.

Disclaimer: The specific, detailed experimental protocol for the isolation of this compound from the primary literature, Igarashi M., et al., The Journal of Antibiotics, 1995, was not accessible. Therefore, the following protocols are based on generalized procedures for the isolation of benz[a]anthraquinone antibiotics from related microorganisms and should be adapted and optimized as necessary.

Data Presentation

The following tables summarize the expected materials and a generalized purification scheme. Quantitative data should be determined empirically during the execution of the protocol.

Table 1: Materials and Reagents

| Category | Item | Purpose |

| Microorganism | Amicolatopsis sp. (this compound producing strain) | Production of this compound |

| Fermentation Media | ISP2 Medium (or similar yeast-malt extract based medium) | Cultivation of Amicolatopsis sp. |

| Glucose, Soluble Starch, Yeast Extract, Malt Extract, etc. | Carbon and Nitrogen Sources | |

| Extraction Solvents | Ethyl Acetate, Acetone, Methanol, n-Butanol | Extraction of crude product |

| Chromatography Resins | Silica Gel (for Column Chromatography and TLC) | Initial purification |

| Sephadex LH-20 (or similar size-exclusion resin) | Further purification | |

| Reversed-phase C18 Silica Gel (for HPLC) | High-resolution purification | |

| Chromatography Solvents | Hexane, Chloroform, Dichloromethane, Methanol, Acetonitrile, Water | Mobile phases for chromatography |

Table 2: Generalized Purification Summary

| Step | Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose |

| 1. Extraction | Solvent Extraction | N/A | Ethyl Acetate or Acetone | Crude extract from fermentation broth |

| 2. Initial Purification | Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol | Fractionation based on polarity |

| 3. Intermediate Purification | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Dichloromethane-Methanol | Separation by molecular size |

| 4. Final Purification | Preparative HPLC | Reversed-phase C18 | Acetonitrile-Water or Methanol-Water | Isolation of pure this compound |

Experimental Protocols

Fermentation of Amicolatopsis sp.

This protocol outlines the cultivation of the producing microorganism to generate the target compound.

1.1. Media Preparation:

-

Prepare a suitable fermentation medium for actinomycetes, such as ISP2 medium or a custom medium rich in carbohydrates and protein sources.

-

Sterilize the medium by autoclaving.

1.2. Inoculation and Fermentation:

-

Inoculate the sterile medium with a seed culture of Amicolatopsis sp.

-

Incubate the culture in a shaker incubator at an appropriate temperature (typically 28-30°C) and agitation speed (e.g., 150-200 rpm) for a period of 5-10 days.

-

Monitor the production of the antibiotic, if possible, using a bioassay or analytical techniques like TLC or HPLC.

Extraction of this compound

This protocol describes the extraction of the crude antibiotic from the fermentation broth.

2.1. Separation of Biomass:

-

After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

2.2. Solvent Extraction:

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

3.1. Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the relevant fractions.

3.2. Size-Exclusion Chromatography:

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Dissolve the residue in a small volume of the mobile phase (e.g., methanol).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent and collect fractions.

-

Analyze the fractions by TLC or HPLC and pool those containing the compound of interest.

3.3. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fraction to preparative reversed-phase HPLC.

-

Use a C18 column with a gradient elution system, typically a mixture of acetonitrile and water or methanol and water.

-

Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for benz[a]anthraquinones.

-

Collect the peak corresponding to this compound.

-

Verify the purity of the final compound by analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

The following diagrams illustrate the generalized workflow for the isolation and purification of this compound.

Caption: Generalized workflow for this compound isolation and purification.

Caption: Logical steps in the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ochracenomicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a member of the benz[a]anthraquinone class of antibiotics, produced by Amicolatopsis sp.[1] Like other compounds in this family, it exhibits potential as an anti-bacterial agent. The development of robust analytical methods is crucial for its study, purification, and potential therapeutic application. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and sensitive technique for the quantification of such complex molecules. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The methodology is based on established protocols for structurally similar anthraquinone and benz[a]anthraquinone compounds.

Physicochemical Properties Relevant to HPLC

Experimental Protocol

This protocol is a recommended starting point for the analysis of this compound and should be optimized for specific instrumentation and sample matrices.

1. Materials and Reagents

-

This compound standard (if available) or purified sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

0.45 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) or UV-Vis detector

-

3. Chromatographic Conditions

A reversed-phase separation is proposed based on the non-polar nature of the benz[a]anthraquinone core.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in water, adjusted to pH 4.5 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes. (This should be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | PDA detection (200-600 nm), monitor at a specific wavelength determined from the UV spectrum of this compound (e.g., 254 nm or 280 nm as a start) |

| Injection Vol. | 10 µL |

4. Sample Preparation

-

Standard Solution: Accurately weigh a small amount of this compound standard and dissolve in a suitable organic solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration.

-

Sample Extraction: For samples from fermentation broths or biological matrices, a liquid-liquid or solid-phase extraction (SPE) will likely be necessary to remove interfering substances. A general approach would be to extract the sample with a water-immiscible organic solvent like ethyl acetate or to use a C18 SPE cartridge. The extracted sample should then be evaporated to dryness and reconstituted in the initial mobile phase.

-

Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data from a validated HPLC method for this compound. These values are hypothetical and will need to be determined experimentally.

| Parameter | Expected Value |

| Retention Time (tR) | To be determined |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined (ng/mL) |

| Limit of Quantitation (LOQ) | To be determined (µg/mL) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway

Currently, there is no specific information available in the public domain regarding the detailed signaling pathway or mechanism of action of this compound. As it is a novel antibiotic, this would be a key area for future research. The development of this HPLC method will be instrumental in enabling such studies.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the development of a robust HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is a logical starting point based on the compound's structural class. Method validation, including linearity, precision, accuracy, and sensitivity, will be essential to ensure reliable and accurate quantification. This analytical method will be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of Ochracenomicin C

For Researchers, Scientists, and Drug Development Professionals

Note: The detailed quantitative NMR data for Ochracenomicin C, including specific chemical shifts and coupling constants, is not publicly available in the cited literature. The following application notes and protocols are based on established methodologies for the structural elucidation of benz[a]anthraquinone antibiotics and related natural products. These guidelines provide a comprehensive framework for researchers to conduct their own NMR analysis of this compound.

Introduction to this compound

This compound is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of Amicolatopsis sp.[1] Like other compounds in this class, it is presumed to possess antibacterial properties. The structural elucidation of such complex natural products relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the strategic approach and detailed protocols for the complete NMR spectral analysis of this compound, facilitating its structural confirmation and future research into its biological activities.

Hypothetical NMR Data Presentation for this compound

While the specific data for this compound is not available, the following tables illustrate how the quantitative NMR data should be structured for clarity and comparative analysis once acquired.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| H-1 | 7.80 | d | 8.0 | 1H |

| H-2 | 7.50 | t | 7.5 | 1H |

| H-3 | 7.65 | t | 7.5 | 1H |

| H-4 | 8.10 | d | 8.0 | 1H |

| H-5 | 7.95 | s | 1H | |

| H-6 | ... | ... | ... | ... |

| OCH₃ | 3.90 | s | 3H | |

| OH | 12.50 | s | 1H |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δ (ppm) | Carbon Type | Key HMBC Correlations (from ¹H at δ) |

| C-1 | 128.5 | CH | H-2, H-3 |

| C-2 | 125.0 | CH | H-1, H-3 |

| C-3 | 135.2 | CH | H-2, H-4 |

| C-4 | 122.8 | CH | H-3 |

| C-4a | 132.1 | C | H-4, H-5 |

| C-5 | 118.9 | CH | H-4, H-6 |

| C-6 | ... | ... | ... |

| C-7 | 182.5 | C=O | H-8 |

| C-7a | 130.4 | C | H-8 |

| OCH₃ | 56.3 | CH₃ |

Experimental Protocols for NMR Analysis

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should be noted in the data records.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter.

1D NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Spectrometer Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR (Carbon NMR):

-

Spectrometer Setup: Use the same tuned and shimmed sample.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction.

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

Pulse Sequence: Standard COSY-90 or DQF-COSY.

-

Parameters: Acquire a 2D data matrix with typically 1024 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

-

Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

Pulse Sequence: Standard HSQC with sensitivity enhancement.

-

Parameters: Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions. Use a coupling constant (¹JCH) of ~145 Hz for optimization.

-

Processing: Apply appropriate window functions and perform Fourier transformation.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

-

Pulse Sequence: Standard HMBC.

-

Parameters: Optimize for a long-range coupling constant of 8-10 Hz.

-

Processing: Apply appropriate window functions and perform Fourier transformation.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for stereochemical assignments.

-

Pulse Sequence: Standard NOESY or ROESY.

-

Parameters: Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.

-

Processing: Process the 2D data similarly to the COSY experiment.

-

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of experiments and data interpretation for the structural elucidation of this compound.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Putative Biological Action and Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many anthracycline and benz[a]anthraquinone antibiotics are known to exert their antibacterial effects through intercalation into DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. Another potential mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components.